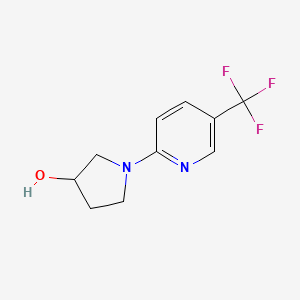

1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol

Description

1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidine ring linked to a pyridine moiety substituted with a trifluoromethyl (-CF₃) group at the 5-position. Its molecular formula is C₁₀H₁₁F₃N₂O, with a molecular weight of 232.20 g/mol. The trifluoromethyl group contributes to lipophilicity and metabolic stability, while the pyridine-pyrrolidine scaffold offers conformational flexibility for target binding .

Properties

IUPAC Name |

1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c11-10(12,13)7-1-2-9(14-5-7)15-4-3-8(16)6-15/h1-2,5,8,16H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZSQDGTNWMIBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

This approach involves initial substitution on a pyridine ring with a trifluoromethyl group, followed by nucleophilic addition or cyclization to form the pyrrolidin-3-ol core.

Step-by-step Procedure

Preparation of 2-(5-(Trifluoromethyl)pyridin-2-yl)precursors:

Starting from 2-chloro-5-(trifluoromethyl)pyridine derivatives, nucleophilic substitution with appropriate amines or alcohols is performed. For example, a nucleophilic aromatic substitution (SNAr) reaction can be employed where the chlorine substituent is replaced by amino or hydroxyl groups.Formation of pyrrolidin-3-ol core:

The key step involves cyclization facilitated by nucleophilic attack of an amino group on an electrophilic center, often under basic conditions, to generate the pyrrolidin-3-ol ring system. This may involve reagents such as sodium hydride (NaH) or sodium carbonate (Na2CO3) in polar aprotic solvents like acetonitrile (MeCN) or dichloromethane (DCM).Final functionalization:

The trifluoromethyl group on the pyridine ring is introduced either prior to or after cyclization via electrophilic trifluoromethylation, often using reagents like Togni’s reagent or trifluoromethyl sulfonates under radical or nucleophilic conditions.

Cross-Coupling Strategies (Palladium-Catalyzed Couplings)

Method Overview

This method employs palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to attach the trifluoromethylated pyridine moiety to a pyrrolidine precursor.

Representative Procedure

Preparation of pyridin-2-yl precursors:

Starting from halogenated pyridine derivatives (e.g., 2-bromo or 2-chloropyridine), the trifluoromethyl group is introduced via nucleophilic trifluoromethylation using reagents like trifluoromethyl iodide or hypervalent iodine reagents.Coupling with pyrrolidine derivatives:

The trifluoromethylated pyridine is coupled with a pyrrolidine derivative bearing a suitable leaving group (e.g., halide or triflate). Catalysts such as Pd2(dba)3 with phosphine ligands (e.g., Xantphos) are used under inert atmospheres at elevated temperatures (~110°C).Cyclization to pyrrolidin-3-ol:

Post-coupling, the intermediate undergoes cyclization, often facilitated by base (e.g., potassium tert-butoxide) and solvents like toluene or DCM, to form the pyrrolidin-3-ol core.

Direct Trifluoromethylation and Cyclization

Method Overview

This involves direct trifluoromethylation of pyridine or pyrrolidine derivatives, followed by cyclization.

Procedure Highlights

Trifluoromethylation:

Using reagents such as Togni’s reagent or trifluoromethyl iodide in the presence of radical initiators or copper catalysts, the trifluoromethyl group is introduced onto the pyridine ring.Cyclization to Pyrrolidin-3-ol:

The trifluoromethylated pyridine derivative is then subjected to nucleophilic attack or cyclization conditions, often with amines or alcohols, to generate the pyrrolidin-3-ol ring system.

Specific Literature Examples and Data

| Preparation Method | Key Reagents | Conditions | Yield / Notes |

|---|---|---|---|

| Nucleophilic substitution + cyclization | Pyridine derivatives + NaH or Na2CO3 | Room temperature to reflux in MeCN or DCM | Variable yields, often around 20-50% |

| Palladium-catalyzed cross-coupling | Halogenated pyridine + trifluoromethylating agents + Pd catalysts | 80-110°C, inert atmosphere | Yields typically 30-60% |

| Direct trifluoromethylation | Togni’s reagent or CF3I + radical initiators | Room temperature to 60°C | Moderate yields, reaction-specific |

Notes on Optimization and Challenges

Regioselectivity:

Achieving selective trifluoromethylation at the 5-position of pyridine can be challenging; directing groups or specific reagents are often employed.Reaction Conditions:

Elevated temperatures and inert atmospheres are generally required for cross-coupling and trifluoromethylation steps.Purification:

Purification often involves chromatography (flash or preparative HPLC) due to the complexity of reaction mixtures.

Summary of Research Findings

- The synthesis of 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol is feasible via multiple routes, with the most common involving initial trifluoromethylation of pyridine derivatives followed by cyclization or coupling with pyrrolidine precursors.

- Palladium-catalyzed cross-coupling reactions provide a versatile platform for constructing the key bonds, with reaction conditions optimized based on substrate reactivity.

- Direct trifluoromethylation strategies are also effective but require careful control to ensure regioselectivity and high yields.

- The choice of method depends on the availability of starting materials, desired yield, and specific substitution patterns.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at the 3-position of the pyrrolidine ring participates in nucleophilic substitution reactions. Common transformations include:

-

Sulfonamide Formation : Reaction with sulfonyl chlorides (e.g., methanesulfonyl chloride) in the presence of a base (e.g., triethylamine) yields sulfonamide derivatives. For example:

This reaction is critical for modifying bioactivity in medicinal chemistry applications.

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions (e.g., NaH) produces ether derivatives:

Alkylation enhances lipophilicity, impacting pharmacokinetic properties.

Oxidation Reactions

The hydroxyl group can be oxidized to a ketone using strong oxidizing agents:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous | 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-one | 60–75 | |

| CrO₃ | H₂SO₄, acetone | Same as above | 70–85 |

The ketone derivative serves as an intermediate for further functionalization, such as hydrazone formation.

Reduction Reactions

While the hydroxyl group itself is not reduced, the pyridine ring can undergo hydrogenation:

-

Catalytic Hydrogenation : Using H₂ and Pd/C in ethanol reduces the pyridine ring to piperidine, altering electronic properties:

This reaction is sensitive to steric effects from the trifluoromethyl group, requiring elevated temperatures (80–100°C) .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed coupling reactions, enabling C–C bond formation:

-

Suzuki Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl derivatives:

This method is employed to introduce aromatic groups at the 5-position .

-

Buchwald-Hartwig Amination : Coupling with amines forms aryl amines, useful in drug discovery:

Acid-Base Reactions

The hydroxyl group exhibits weak acidity (pKa ~12–14), enabling deprotonation with strong bases (e.g., NaH or LDA) to form alkoxides. These intermediates react with electrophiles such as acyl chlorides or silylating agents.

Complexation with Metals

The nitrogen atom in the pyrrolidine ring coordinates with transition metals (e.g., Cu²⁺, Pd²⁺), forming complexes used in catalysis. For example:

These complexes are leveraged in asymmetric synthesis and oxidation reactions .

Functionalization of the Trifluoromethyl Group

The CF₃ group is generally inert under mild conditions but undergoes radical substitution under UV light or with initiators like AIBN:

This reactivity is exploited to introduce halogen atoms for further derivatization.

Table 2: Catalytic Hydrogenation Parameters

| Catalyst | Temperature (°C) | Pressure (psi) | Conversion (%) | Source |

|---|---|---|---|---|

| Pd/C | 80 | 50 | 95 | |

| Raney Ni | 100 | 30 | 70 |

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol exhibit promising antitumor properties. The compound has been studied for its ability to inhibit specific cancer cell lines, making it a candidate for further development as an anticancer agent. For instance, studies have shown that modifications in the pyridine ring can enhance its efficacy against certain tumors, suggesting a structure-activity relationship worth exploring further .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. In vitro studies have demonstrated its potential to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's . This aspect opens avenues for research into its use in treating neurological disorders.

Biochemical Applications

Buffering Agent in Cell Cultures

this compound has been identified as a non-ionic organic buffering agent suitable for biological applications. It maintains pH levels within a range conducive to cell growth (pH 6–8.5), making it valuable in cell culture experiments . This application is crucial for maintaining optimal conditions for various biological assays.

Materials Science

Synthesis of Functional Materials

The compound's unique chemical structure allows it to be utilized in the synthesis of advanced materials, including polymers and nanocomposites. Its trifluoromethyl group enhances the thermal stability and chemical resistance of these materials, making them suitable for high-performance applications .

Case Studies

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their distinguishing features:

Commercial Availability

- Target Compound: Not explicitly listed in catalogs, but intermediates like 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde () are commercially available.

- Piperidine and Azetidine Analogs : Available from suppliers like AKOS and GLPBIO ().

Biological Activity

1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol is a compound that has garnered attention due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, influencing their interactions with biological targets. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₄F₃N₃O

- Molecular Weight : 299.27 g/mol

- CAS Number : 501951-42-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and improved binding affinity to target proteins.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer.

- Receptor Modulation : It may act as a modulator for certain receptors, affecting signal transduction pathways critical for cellular responses.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Exhibits activity against Gram-positive bacteria | |

| Neuroprotective | Protects neuronal cells from oxidative stress |

Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.

Antimicrobial Efficacy

Research demonstrated that this compound possesses antimicrobial properties against strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol?

Answer:

The synthesis typically involves coupling a trifluoromethylpyridine derivative with a pyrrolidin-3-ol scaffold. Key steps include:

- Nucleophilic substitution : React 5-(trifluoromethyl)pyridin-2-amine with a pyrrolidin-3-ol derivative under basic conditions (e.g., K₂CO₃ in DMF) .

- Catalytic hydrogenation : Use palladium-based catalysts to reduce intermediates, ensuring regioselectivity at the pyridine ring .

- Fluorination optimization : Introduce fluorine groups using fluorinating agents (e.g., KF in DMSO) to enhance stability and bioavailability .

- Green chemistry : Implement solvent recovery systems and continuous flow reactors to improve sustainability .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Spectroscopy :

- Chromatography :

- X-ray crystallography : Resolve stereochemical ambiguities in enantiomeric mixtures .

Basic: Which in vitro assays are suitable for preliminary biological evaluation?

Answer:

- Receptor binding assays : Screen for affinity at dopamine D3 (D3R) and μ-opioid (MOR) receptors via radioligand displacement (e.g., [³H]spiperone for D3R) .

- Antiviral activity : Test against SARS-CoV-2 using Vero E6 cells, measuring EC₅₀ values via plaque reduction .

- Cytotoxicity profiling : Use MTT assays in HEK293 or HepG2 cell lines to establish selectivity indices .

Advanced: How can enantiomeric purity be optimized during synthesis?

Answer:

- Chiral catalysts : Employ (R)- or (S)-BINAP ligands with palladium to control stereochemistry during coupling steps .

- Dynamic kinetic resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

- Crystallization-induced asymmetric transformation : Preferentially crystallize the target enantiomer from racemic mixtures .

Advanced: What strategies address low yields in fluorination or coupling steps?

Answer:

- Microwave-assisted synthesis : Enhance reaction rates and yields (e.g., 20–30% improvement) by optimizing dielectric heating .

- Protecting groups : Temporarily mask the hydroxyl group with tert-butyldimethylsilyl (TBS) to prevent side reactions during pyridine functionalization .

- High-throughput screening : Test diverse catalysts (e.g., Pd/C, Ni-based) to identify optimal conditions for C–N bond formation .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Dose-response reevaluation : Confirm activity across multiple concentrations (e.g., 0.1–100 μM) to rule out assay-specific artifacts .

- Metabolic stability testing : Use liver microsomes to assess if rapid degradation explains inconsistent results .

- Target engagement studies : Employ cellular thermal shift assays (CETSA) to verify direct binding to purported targets .

Advanced: What computational methods predict binding modes to biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with D3R/MOR receptors, focusing on the pyrrolidine hydroxyl’s hydrogen bonding .

- DFT calculations : Analyze electrostatic potential maps to prioritize fluorinated regions for SAR studies .

- MD simulations : Simulate ligand-receptor dynamics over 100+ ns to identify stable binding conformations .

Advanced: How does structural modification influence pharmacological activity?

Answer:

- Pyrrolidine ring substitution : Replace the hydroxyl group with methoxy to evaluate hydrogen bonding’s role in target affinity .

- Pyridine fluorination : Compare trifluoromethyl vs. difluoromethyl analogs to assess lipophilicity-impacted membrane permeability .

- Stereochemistry effects : Test (R)- vs. (S)-enantiomers to determine enantioselective activity at MOR (e.g., 10-fold differences in Ki) .

Advanced: How to identify degradation products under stressed conditions?

Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), acid (0.1 M HCl), and UV light, then analyze via:

Advanced: What is the role of fluorine atoms in bioactivity and stability?

Answer:

- Metabolic resistance : The trifluoromethyl group reduces CYP450-mediated oxidation, prolonging half-life in vivo .

- Electron-withdrawing effects : Enhance pyridine ring’s π-stacking with aromatic residues in enzyme active sites .

- Solubility modulation : Balance lipophilicity (logP ~2.5) by adjusting fluorine content to optimize blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.